N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride
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Description
N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C12H17ClFN3O and its molecular weight is 273.74. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds structurally similar to N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride often focuses on their synthesis and chemical properties. For instance, the synthesis of flunarizine, a drug that exhibits vasodilating effects and is used in treating migraines and dizziness, involves processes that could be relevant to understanding the synthesis pathways of this compound. The industrial production of flunarizine is based on the condensation of specific chemical precursors, which can provide insights into the synthesis of related compounds (Shakhmaev, Sunagatullina, & Zorin, 2016).
Antimicrobial and Anticancer Applications
The research on 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives has revealed significant antimicrobial and anticancer activities. These studies demonstrate the potential therapeutic applications of similar compounds, showcasing their relevance in drug discovery for combating various diseases. The molecular docking studies further highlight their potential as lead compounds in rational drug design (Mehta et al., 2019).
Anticonvulsant Properties
Research into compounds with structures or functional groups similar to this compound has also explored their anticonvulsant properties. These studies are crucial in identifying new therapeutic agents for the treatment of epilepsy and related neurological disorders. For example, the synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide and its analogs have been explored, showing potential in the electrically induced seizures model (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).
Antiproliferative Activity
Another area of research involves evaluating the antiproliferative activity of compounds through mechanisms such as VEGFR-2-TK inhibition, which is crucial in cancer treatment strategies. These studies contribute to our understanding of how structural modifications can enhance the therapeutic efficacy of compounds against cancer cells, offering insights into the design of novel anticancer drugs (Hassan et al., 2021).
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-piperazin-1-ylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O.ClH/c13-10-3-1-2-4-11(10)15-12(17)9-16-7-5-14-6-8-16;/h1-4,14H,5-9H2,(H,15,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJQGQFMKUGMOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC=CC=C2F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.